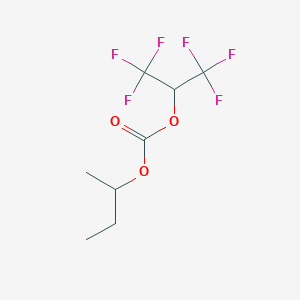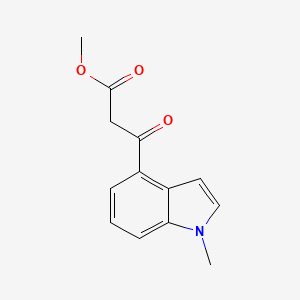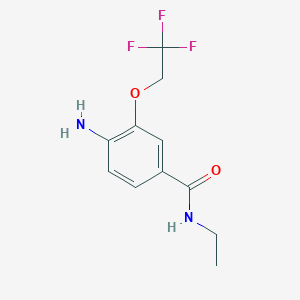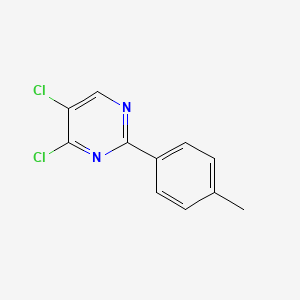![molecular formula C7H10BrN3 B12083368 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185316-63-5](/img/structure/B12083368.png)
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the bromination of pyrazinamine derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain consistent reaction conditions. The use of deuterated reagents, such as deuterated methyl iodide, is essential to introduce the deuterium atoms into the compound. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various biaryl compounds.
科学的研究の応用
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of deuterium can influence the compound’s metabolic stability and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Pyrazinamine, 6-bromo-3-methyl-: Another brominated pyrazinamine derivative with different substitution patterns.
2-Amino-5-bromopyrazine: A related compound with a bromine atom at a different position.
5-(4-methoxyphenyl)pyrazin-2-amine: A pyrazinamine derivative with a methoxyphenyl group instead of bromine.
Uniqueness
2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it particularly valuable in drug development and other applications where stability and reactivity are crucial.
特性
CAS番号 |
1185316-63-5 |
|---|---|
分子式 |
C7H10BrN3 |
分子量 |
223.12 g/mol |
IUPAC名 |
3-bromo-5-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-4(2)5-3-10-7(9)6(8)11-5/h3-4H,1-2H3,(H2,9,10)/i1D3,2D3,4D |
InChIキー |
FKEZTWXQOAQUAW-UAVYNJCWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C1=CN=C(C(=N1)Br)N)C([2H])([2H])[2H] |
正規SMILES |
CC(C)C1=CN=C(C(=N1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)





![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)





![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)
